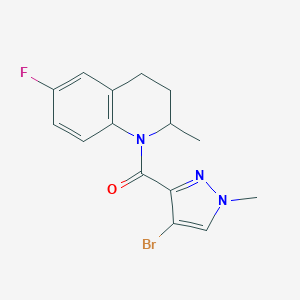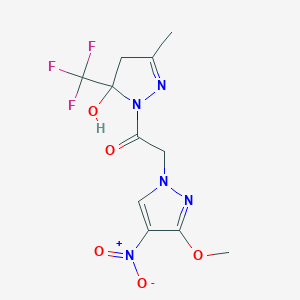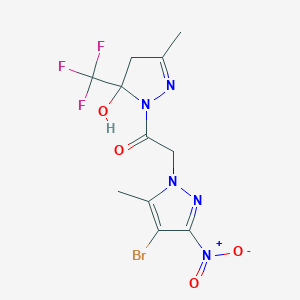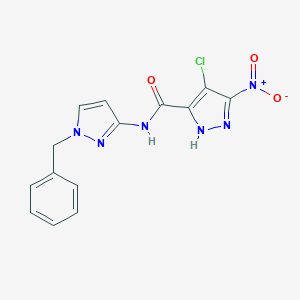
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the family of pyrazole derivatives, which are known for their diverse biological activities and therapeutic potential.
作用機序
The exact mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by interacting with various cellular targets, such as enzymes and receptors. For example, (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have demonstrated that (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been shown to possess antimicrobial activity against various bacterial strains, as well as anti-inflammatory activity.
実験室実験の利点と制限
One of the advantages of using (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone in lab experiments is its diverse biological activities, which make it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone. One potential direction is to investigate its potential as an anticancer drug, particularly for the treatment of breast and lung cancers. Another direction is to explore its potential as an antimicrobial agent, particularly for the treatment of drug-resistant bacterial infections. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
合成法
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been reported in the literature. The method involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde in the presence of a suitable base. The resulting product is (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone, which can be purified by recrystallization or column chromatography.
科学的研究の応用
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been investigated for its potential applications in various fields of science. One of the major areas of research is medicinal chemistry, where this compound has been studied for its pharmacological properties. Studies have shown that (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exhibits anticancer, antimicrobial, and anti-inflammatory activities.
特性
分子式 |
C15H15BrFN3O |
|---|---|
分子量 |
352.2 g/mol |
IUPAC名 |
(4-bromo-1-methylpyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C15H15BrFN3O/c1-9-3-4-10-7-11(17)5-6-13(10)20(9)15(21)14-12(16)8-19(2)18-14/h5-9H,3-4H2,1-2H3 |
InChIキー |
CCRCKQQPTNSDJQ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)C3=NN(C=C3Br)C)C=CC(=C2)F |
正規SMILES |
CC1CCC2=C(N1C(=O)C3=NN(C=C3Br)C)C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)


![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)